

# Theoretical Insights into the Molecular Architecture of 3'-Aminopropiophenone: A Technical Overview

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## Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865

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## Introduction

**3'-Aminopropiophenone**, a derivative of propiophenone, presents a molecule of interest in various chemical and pharmaceutical research domains. Understanding its three-dimensional structure at the atomic level is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This technical guide provides an overview of the molecular structure of **3'-Aminopropiophenone**, drawing from available spectroscopic data and outlining the framework for its theoretical investigation. While a comprehensive theoretical study providing optimized geometric parameters was not found in the reviewed literature, this document establishes the foundation for such an analysis and presents available experimental context.

## Molecular Structure and Properties

**3'-Aminopropiophenone** is a chemical compound with the molecular formula  $C_9H_{11}NO$ .<sup>[1][2]</sup> Its structure consists of a propiophenone core substituted with an amino group at the meta-position (position 3) of the phenyl ring. The presence of the carbonyl group, the phenyl ring, and the amino group imparts specific chemical characteristics to the molecule, influencing its polarity, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

## Theoretical Molecular Geometry (Hypothetical Data Framework)

A thorough theoretical investigation, typically employing methods like Density Functional Theory (DFT), is essential for determining the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.<sup>[3][4]</sup> Although specific computational results for **3'-Aminopropiophenone** are not readily available in the surveyed literature, the following tables have been structured to present such data once it becomes available through future research. These parameters are crucial for computational docking studies and for understanding the molecule's conformational landscape.

Table 1: Hypothetical Bond Lengths of **3'-Aminopropiophenone**

Bond	Atom 1	Atom 2	Bond Length (Å) (Theoretical)
C1-C2	C	C	Data not available
C2-C3	C	C	Data not available
C3-C4	C	C	Data not available
C4-C5	C	C	Data not available
C5-C6	C	C	Data not available
C6-C1	C	C	Data not available
C1-C7	C	C	Data not available
C7=O8	C	O	Data not available
C7-C9	C	C	Data not available
C9-C10	C	C	Data not available
C3-N11	C	N	Data not available
N11-H12	N	H	Data not available
N11-H13	N	H	Data not available
...	...	...	...

Table 2: Hypothetical Bond Angles of **3'-Aminopropiophenone**

Angle	Atom 1	Atom 2	Atom 3	Bond Angle (°) (Theoretical)
C6-C1-C2	C	C	C	Data not available
C1-C2-C3	C	C	C	Data not available
C2-C3-C4	C	C	C	Data not available
C3-C4-C5	C	C	C	Data not available
C4-C5-C6	C	C	C	Data not available
C5-C6-C1	C	C	C	Data not available
C2-C1-C7	C	C	C	Data not available
C6-C1-C7	C	C	C	Data not available
C1-C7-O8	C	C	O	Data not available
C1-C7-C9	C	C	C	Data not available
O8-C7-C9	O	C	C	Data not available
C7-C9-C10	C	C	C	Data not available
C2-C3-N11	C	C	N	Data not available

C4-C3-N11	C	C	N	Data not available
...	...	...	...	...

Table 3: Hypothetical Dihedral Angles of **3'-Aminopropiophenone**

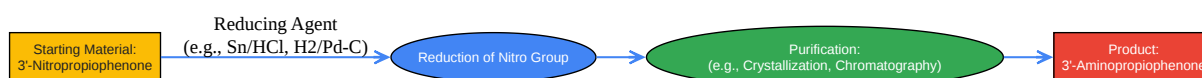
Dihedral Angle	Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°) (Theoretical )
C6-C1-C2-C3	C	C	C	C	Data not available
C1-C2-C3-C4	C	C	C	C	Data not available
C2-C3-C4-C5	C	C	C	C	Data not available
C6-C1-C7-O8	C	C	C	O	Data not available
C2-C1-C7-C9	C	C	C	C	Data not available
C1-C7-C9-C10	C	C	C	C	Data not available
C1-C2-C3-N11	C	C	C	N	Data not available
...	...	...	...	...	...

## Experimental Protocols

### Synthesis of 3'-Aminopropiophenone

While various synthetic routes may exist, a general conceptual pathway for the synthesis of **3'-Aminopropiophenone** could involve the following key steps. It is important to note that

specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for yield and purity.[5]



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Caption: Conceptual workflow for the synthesis of **3'-Aminopropiophenone**.

Detailed Methodology (General Example):

- **Reduction of 3'-Nitropropiophenone:** 3'-Nitropropiophenone is dissolved in a suitable solvent (e.g., ethanol). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.
- **Reaction Monitoring:** The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the completion of the reduction.
- **Work-up:** Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted into an organic solvent.
- **Purification:** The crude product is purified using methods such as recrystallization from an appropriate solvent system or column chromatography to yield pure **3'-Aminopropiophenone**.

## Spectroscopic Characterization

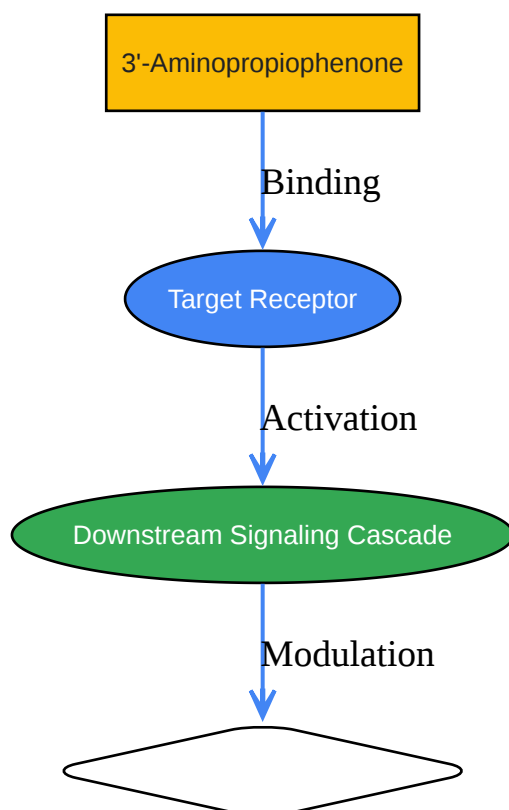
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized **3'-Aminopropiophenone**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

## Signaling Pathways and Logical Relationships (Illustrative)

To illustrate how **3'-Aminopropiophenone** might be studied in a biological context, the following diagram depicts a hypothetical signaling pathway where its interaction with a target receptor could be investigated. This is a generalized representation and does not reflect known interactions of this specific molecule.



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Caption: Hypothetical signaling pathway for investigating molecular interactions.

## Conclusion

This technical guide has outlined the key structural aspects and analytical considerations for the study of **3'-Aminopropiophenone**. While a comprehensive set of theoretical molecular geometry parameters is not currently available in the public domain, the framework for such an analysis has been presented. The provided experimental outlines for synthesis and characterization serve as a practical guide for researchers. Future computational studies are needed to provide the detailed quantitative data that will enable a deeper understanding of this molecule's structure-activity relationships, which is of paramount importance for its potential applications in drug development and other scientific fields.

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